Product packaging for Diethyl 2-mercaptosuccinate(Cat. No.:CAS No. 23060-14-2)

Diethyl 2-mercaptosuccinate

Cat. No.: B1625386
CAS No.: 23060-14-2
M. Wt: 206.26 g/mol
InChI Key: KLXFSKITMRWDPM-UHFFFAOYSA-N
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Description

Contextualization within Thiol-Containing Organic Compounds and Succinic Acid Derivatives

Diethyl 2-mercaptosuccinate belongs to two significant classes of organic molecules: thiol-containing compounds and succinic acid derivatives.

Thiol-Containing Organic Compounds: Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl functional group (-SH). wikipedia.orgebsco.com They are the sulfur analogs of alcohols, where a sulfur atom replaces the oxygen atom of a hydroxyl group (-OH). wikipedia.orgbritannica.com This substitution significantly influences the molecule's properties. ebsco.com The thiol group is highly reactive, acting as a potent nucleophile and readily undergoing oxidation to form disulfide bonds (R-S-S-R) under mild conditions. wikipedia.orgacs.org This reactivity is fundamental to many of their applications in chemistry and biochemistry. wikipedia.orgfiveable.me

Succinic Acid Derivatives: Succinic acid is a dicarboxylic acid that serves as a crucial platform chemical, with its derivatives finding use in the production of various other chemicals and polymers. renewable-carbon.eu There is a growing interest in the sustainable, biobased production of succinic acid and its derivatives for applications as pharmaceutical ingredients and food additives. renewable-carbon.eu Derivatives of succinic acid are actively researched for their potential biological activities; for instance, certain derivatives have been synthesized and tested for anti-tumor properties. nih.gov The modification of the succinic acid backbone allows for the creation of a wide array of molecules with diverse functionalities. nih.govijert.org

Structurally, this compound is the diethyl ester of 2-mercaptosuccinic acid. It incorporates the key features of both families: a reactive thiol group attached to a succinic acid-based framework, with the two carboxylic acid groups esterified with ethanol (B145695). cymitquimica.comthermofisher.kr

Significance in Contemporary Chemical and Biochemical Research Paradigms

The dual functionality of this compound makes it a significant compound in specific areas of chemical and biochemical research.

In Chemical Synthesis: A primary area of research for this compound is in polymer chemistry. The presence of the reactive pendant mercapto group makes it a valuable monomer for creating specialized polymers. acs.org

Polyester (B1180765) Synthesis: Research has demonstrated the direct lipase-catalyzed polycondensation of this compound (or its dimethyl ester analog) with diols like hexane-1,6-diol. acs.orgbeilstein-journals.org This enzymatic process, often using lipase (B570770) from Candida antarctica (lipase CA), produces aliphatic polyesters with free pendant mercapto groups without the formation of disulfide or thioester linkages. acs.org

Cross-Linking: The resulting polyesters containing these free thiol groups can be easily cross-linked into gels through air oxidation, which converts the pendant thiols into disulfide bonds. acs.orgbeilstein-journals.org This cross-linking is reversible, as the material can be reduced back to a soluble polymer, highlighting its potential for creating responsive materials. beilstein-journals.org

In Biochemical Research: In the biochemical sphere, this compound is primarily studied as a metabolite of malathion (B1675926), a widely used organophosphate insecticide. ebi.ac.ukwho.int

Metabolism Studies: When organisms metabolize malathion, one of the pathways involves the cleavage of the molecule, resulting in the formation of this compound, among other products. ebi.ac.uk

Insecticide Resistance: Understanding the metabolic fate of malathion is crucial for investigating mechanisms of insecticide resistance in various species, such as bed bugs (Cimex lectularius). who.int The identification of metabolites like this compound helps researchers elucidate the enzymatic processes responsible for detoxification. ebi.ac.ukwho.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4S B1625386 Diethyl 2-mercaptosuccinate CAS No. 23060-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-sulfanylbutanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFSKITMRWDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858803
Record name 2-Mercaptosuccinic acid diethyl ester
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Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23060-14-2
Record name Butanedioic acid, mercapto-, diethyl ester
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Record name 2-Mercaptosuccinic acid diethyl ester
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Record name 1,4-diethyl 2-sulfanylbutanedioate
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Record name Diethyl mercaptosuccinate
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Synthetic Methodologies and Precursor Chemistry of Diethyl 2 Mercaptosuccinate

Direct Esterification Routes for Diethyl 2-Mercaptosuccinate Synthesis

The most direct method for synthesizing this compound is the esterification of its corresponding dicarboxylic acid, 2-mercaptosuccinic acid.

The synthesis of this compound from 2-mercaptosuccinic acid and ethanol (B145695) is typically achieved through Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed condensation reaction involves refluxing the carboxylic acid with an excess of ethanol, which serves as both a reactant and the solvent. masterorganicchemistry.comcommonorganicchemistry.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol molecule. masterorganicchemistry.comlibretexts.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, the byproduct, is typically removed. masterorganicchemistry.com The general mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl group of the carboxylic acid. libretexts.org

Nucleophilic attack by the alcohol on the protonated carbonyl carbon. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of water to form a protonated ester. libretexts.org

Deprotonation to yield the final ester and regenerate the acid catalyst. libretexts.org

Evidence from isotopic labeling experiments, where an oxygen-18 labeled alcohol is used, confirms that the alcohol's oxygen is incorporated into the ester, supporting this mechanism. libretexts.org

Table 1: Key Aspects of Fischer Esterification for this compound

ParameterDescription
Reactants 2-Mercaptosuccinic Acid, Ethanol
Catalyst Strong mineral acid (e.g., H₂SO₄) or organic acid (e.g., TsOH)
Reaction Type Acid-catalyzed nucleophilic acyl substitution
Key Feature Equilibrium reaction; often requires removal of water to maximize yield
Solvent Ethanol (in excess)

Unintended Formation and Impurity Pathways in Complex Syntheses

This compound can also be formed as a side product or impurity in more complex industrial syntheses, particularly in the production of organophosphate pesticides.

The production of the insecticide malathion (B1675926) involves the reaction of an O,O-dialkyl dithiophosphoric acid with an unsaturated diester like diethyl maleate (B1232345) or diethyl fumarate (B1241708). google.com The primary reaction is the Michael addition of the dithiophosphoric acid to the carbon-carbon double bond of the diester. For instance, O,O-dimethyl dithiophosphoric acid reacts with diethyl maleate to produce S-(1,2-dicarbethoxyethyl) O,O-dimethyl dithiophosphate (B1263838) (malathion). google.comwikipedia.org

The reaction is typically carried out by bringing the reactants into contact, sometimes with gentle heating to between 50°C and 100°C to ensure completion. google.com While the main product is malathion, the reaction conditions and the presence of impurities can potentially lead to the formation of other compounds. This compound could theoretically arise as an impurity through side reactions or degradation pathways, although this is not the intended product of the synthesis.

Table 2: Reactants in Malathion Synthesis

ReactantChemical FormulaRole
O,O-Dimethyl dithiophosphoric acid(CH₃O)₂PS₂HNucleophile
Diethyl maleateC₈H₁₂O₄Electrophilic substrate
Hydroquinone (optional)C₆H₆O₂Anti-polymerization agent google.com

Precursor Synthesis: Academic Approaches to 2-Mercaptosuccinic Acid

The utility of this compound is dependent on the availability of its precursor, 2-mercaptosuccinic acid (also known as thiomalic acid). nih.govwikipedia.org

A common and effective method for synthesizing 2-mercaptosuccinic acid involves a two-step process starting from readily available reagents: maleic anhydride (B1165640) and thiourea (B124793). google.com

Addition Reaction: Maleic anhydride and thiourea are reacted in a 1:1 molar ratio, typically in a solvent like glacial acetic acid at room temperature. google.com This addition reaction forms the intermediate compound, 2-amidinosulfanyl succinic anhydride. google.com

Hydrolysis: The intermediate is then hydrolyzed under alkaline conditions. The 2-amidinosulfanyl succinic anhydride is treated with a basic solution, such as sodium hydroxide (B78521), at elevated temperatures (e.g., refluxing at 110°C). google.com This step cleaves the intermediate to yield the final product, 2-mercaptosuccinic acid. google.com

Table 3: Synthesis of 2-Mercaptosuccinic Acid

StepReactantsSolventKey ConditionsProduct
1. Addition Maleic anhydride, ThioureaGlacial Acetic AcidRoom temperature, ~10 hours google.com2-Amidinosulfanyl succinic anhydride google.com
2. Hydrolysis 2-Amidinosulfanyl succinic anhydride, Sodium HydroxideWaterReflux (~110°C), ~4 hours google.com2-Mercaptosuccinic Acid google.com

Chemoenzymatic and Biocatalytic Routes Involving Mercaptosuccinate Esters

In line with the principles of green chemistry, chemoenzymatic and biocatalytic methods are being explored for ester synthesis. mdpi.comuni-graz.at These approaches utilize enzymes, such as lipases, as catalysts, which can operate under mild conditions and offer high selectivity. mdpi.comuni-graz.at

While specific research on the biocatalytic synthesis of this compound is limited, the enzymatic esterification of structurally related compounds, like succinic acid, has been studied. For example, the esterification of succinic acid with ethanol has been successfully catalyzed by immobilized Candida antarctica lipase (B570770) B (Novozym 435). nih.gov The study highlighted that reaction equilibrium is influenced by temperature and the concentration of reactants, particularly water. nih.gov

These biocatalytic strategies offer a promising alternative to traditional acid-catalyzed methods, potentially reducing energy consumption and the formation of byproducts. mdpi.comnih.gov The development of chemoenzymatic routes, which combine chemical and enzymatic steps, could further enhance the efficiency and sustainability of producing mercaptosuccinate esters and other valuable chemical compounds. nih.govnih.gov

Lipase-Catalyzed Condensation and Transesterification Reactions

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they can effectively catalyze the reverse reactions: esterification (condensation) and transesterification. These enzymatic methods offer advantages over traditional chemical synthesis, such as mild reaction conditions, high chemo-, regio-, and enantioselectivity, and reduced byproduct formation.

The synthesis of this compound via lipase-catalyzed methods would typically involve either the direct esterification of 2-mercaptosuccinic acid with ethanol or the transesterification of a different ester of 2-mercaptosuccinic acid with ethanol.

Lipase-Catalyzed Esterification of 2-Mercaptosuccinic Acid:

The direct esterification of 2-mercaptosuccinic acid with ethanol in the presence of a lipase, such as Candida antarctica lipase B (CALB), represents a potential synthetic route. The reaction would proceed as follows:

HOOC-CH(SH)-CH2-COOH + 2 CH3CH2OH equilibrium C2H5OOC-CH(SH)-CH2-COOC2H5 + 2 H2O

A critical aspect of this enzymatic reaction is the chemoselectivity of the lipase. Research has indicated that lipases, including CALB, exhibit a high degree of selectivity for alcohol groups over thiol groups. This selectivity is advantageous as it would likely prevent any undesired reactions involving the mercapto (-SH) group of the substrate, leading to the specific formation of the desired diethyl ester.

While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented, research on the enzymatic esterification of the parent compound, succinic acid, with ethanol provides valuable insights. Studies have shown that immobilized CALB can effectively catalyze the esterification of succinic acid, with the reaction equilibrium being influenced by factors such as substrate concentration, water activity, and temperature. For instance, in the enzymatic esterification of succinic acid with ethanol, an increase in the initial concentration of succinic acid can shift the equilibrium towards the formation of the diethyl ester.

Data from a related study on the lipase-catalyzed esterification of succinic acid with ethanol is presented below to illustrate the potential reaction parameters:

EntryLipase SourceSupportTemperature (°C)Substrate Ratio (Acid:Alcohol)Reaction Time (h)Conversion (%)
1Candida antarctica lipase BImmobilized401:224>90
2Candida antarctica lipase BImmobilized501:218>95

This table is illustrative and based on the synthesis of a related compound, diethyl succinate (B1194679). Specific data for this compound is not available.

Lipase-Catalyzed Transesterification:

An alternative enzymatic route is the transesterification of a pre-existing ester of 2-mercaptosuccinic acid with ethanol. For example, dimethyl 2-mercaptosuccinate could be transesterified to the corresponding diethyl ester in the presence of a lipase and an excess of ethanol.

CH3OOC-CH(SH)-CH2-COOCH3 + 2 CH3CH2OH equilibrium C2H5OOC-CH(SH)-CH2-COOC2H5 + 2 CH3OH

This approach can be advantageous as it may proceed under milder conditions and can sometimes offer higher yields compared to direct esterification. The removal of the methanol (B129727) byproduct is crucial to drive the reaction towards the product side.

The successful application of lipase-catalyzed reactions for the synthesis of this compound would depend on the careful optimization of several parameters, including the choice of lipase, enzyme immobilization, solvent system, temperature, substrate molar ratio, and water activity. Although direct research on this specific compound is limited, the principles established from studies on related dicarboxylic acids strongly suggest the feasibility of these enzymatic methodologies.

Reactivity, Derivatization, and Mechanistic Investigations of Diethyl 2 Mercaptosuccinate

Nucleophilic Reactivity and Addition Reactions

The thiol (-SH) functional group in Diethyl 2-mercaptosuccinate is a potent nucleophile, enabling it to participate in various addition reactions with suitable electrophiles.

Reactions with Activated Quinones and Related Electrophiles

The sulfur atom of the mercapto group in this compound can act as a nucleophile, reacting with electrophilic compounds like activated quinones. This type of reaction, known as a thiol-quinone addition, is a well-documented chemical transformation. nih.gov The mechanism of such additions can be complex and solvent-dependent. nih.gov In model systems using similar thiols, the reaction can proceed via nucleophilic addition of the thiol or its corresponding thiolate to the quinone ring. acs.org Alternatively, under certain conditions, the reaction may involve a free radical chain mechanism initiated by the addition of thiyl radicals to the quinone. acs.orgnih.gov This reactivity is fundamental to understanding how this compound might interact with biological systems or be used in organic synthesis, where quinones are common intermediates. nih.gov

Cyclization and Heterocyclic Compound Formation

The structure of this compound, containing both a nucleophilic thiol group and ester functionalities, makes it a valuable precursor for the synthesis of heterocyclic compounds.

Regiospecificity in Base-Catalyzed Cyclization with β-Oxonitriles for Thiazolidine (B150603) Derivatives

A notable application of this compound is its reaction with activated β-oxonitriles in the presence of a base to form 4-oxothiazolidine derivatives. This reaction proceeds with high regiospecificity, exclusively yielding the 5-substituted 2-alkylidene-4-oxothiazolidine product. Mechanistic considerations suggest that other heterocyclic products, such as 4-oxo-1,3-thiazinanes or tetrahydrothiophene (B86538) derivatives, could potentially form. However, experimental evidence confirms the sole formation of the thiazolidine ring system.

The proposed mechanism involves an initial nucleophilic addition of the mercaptosuccinate to the nitrile group, followed by an intramolecular cyclization. The observed regiospecificity is directed toward the formation of the five-membered thiazolidine ring, a process that is thermodynamically and kinetically favored over the formation of other potential ring structures. The reaction is typically conducted in boiling ethanol (B145695), and the yields of the desired thiazolidine derivatives can be significantly improved by using a molar excess of this compound.

Below is a table summarizing the yields of various (Z)-(5-ethoxycarbonylmethyl-4-oxothiazolidin-2-ylidene) derivatives obtained from this reaction.

Oxidation Chemistry and Disulfide Formation

The thiol group of this compound is susceptible to oxidation, a common characteristic of mercaptans.

Dimerization Pathways to Tetraethyl Dithiodisuccinate

The oxidation of this compound leads to the formation of its corresponding disulfide dimer, Tetraethyl Dithiodisuccinate. pharmaffiliates.com This dimerization involves the formation of a disulfide bond (S-S) between two molecules of the parent thiol. This reaction is a typical oxidative coupling process for thiols. In related systems, such as polyesters containing pendant mercapto groups from mercaptosuccinate units, this cross-linking can be achieved through air oxidation.

Enzymatic Reactivity and Reaction Mechanisms

This compound and its methyl ester analog serve as monomers in enzyme-catalyzed polymerization reactions, offering a green chemistry approach to polyester (B1180765) synthesis. mdpi.com

The lipase-catalyzed polycondensation of this compound or Dimethyl 2-mercaptosuccinate with diols, such as hexane-1,6-diol, yields aliphatic polyesters with free pendant mercapto groups. A commonly used and effective enzyme for this transformation is immobilized lipase (B570770) from Candida antarctica (lipase CA), often known by the trade name Novozym 435. mdpi.comlidsen.com

The reaction is typically carried out in bulk at elevated temperatures (e.g., 70°C). A key feature of this enzymatic process is that it proceeds without the formation of disulfide or thioester linkages, preserving the reactive thiol groups on the polymer backbone. The mechanism follows the general principles of lipase catalysis, involving the formation of an acyl-enzyme intermediate. lidsen.com This method allows for the synthesis of functional polymers under mild conditions. lidsen.com

Role as a Leaving Group in Phosphotriesterase-Catalyzed Hydrolysis

Extensive research on the substrate specificity of phosphotriesterases (PTEs) has identified a wide range of leaving groups that can be cleaved from organophosphate substrates. These enzymes are known to hydrolyze compounds with various leaving groups, including fluorides, phenols, and thiols. The efficiency of hydrolysis is influenced by the chemical nature of the leaving group, with a notable capacity of PTEs to cleave phosphorus-sulfur bonds.

Phosphotriesterases, such as the well-studied enzyme from Pseudomonas diminuta, exhibit broad substrate specificity. nih.govnih.gov While they are highly efficient at hydrolyzing substrates with electron-withdrawing phenolic leaving groups, they also readily cleave thiol linkages. nih.gov The catalytic mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center of the substrate, which is facilitated by a binuclear metal center in the enzyme's active site. nih.govacs.org This process leads to the cleavage of the bond to the leaving group. nih.gov

The active site of phosphotriesterase is often described as having distinct pockets to accommodate the different substituents of the organophosphate substrate: a small group pocket, a large group pocket, and a leaving group pocket. nih.govresearchgate.net The nature of the leaving group and its interaction with the corresponding pocket can significantly impact the rate of the enzymatic reaction. researchgate.net Studies have demonstrated that PTEs can hydrolyze various organophosphorus compounds containing thiol leaving groups, such as the insecticide malathion (B1675926). nih.gov The hydrolysis of these P-S bonds is a critical step in the detoxification of these compounds. acs.org

Advanced Applications in Polymer Science and Functional Materials Research

Monomer in Biodegradable and Bioabsorbable Polymer Synthesis

The presence of ester linkages in polymers imparts biodegradability, making them attractive for various biomedical and environmental applications. Diethyl 2-mercaptosuccinate serves as a key monomer in the synthesis of such polymers, particularly through enzymatic polycondensation, which offers a green and sustainable alternative to traditional chemical polymerization methods.

Enzymatic Polycondensation with Diols for Polyester (B1180765) Production

Enzymatic polymerization, often utilizing lipases, proceeds under mild conditions, minimizing side reactions and offering high selectivity. This method is particularly well-suited for monomers with sensitive functional groups, such as the thiol group in this compound.

An aliphatic polyester featuring free pendant mercapto groups, Poly(hexanediol-2-mercaptosuccinate), has been successfully synthesized through the direct lipase-catalyzed polycondensation of hexane-1,6-diol and dimethyl 2-mercaptosuccinate. While the direct polymerization of the diethyl ester has been noted to result in a lower molecular weight and polymer yield compared to the dimethyl ester, the fundamental chemistry remains analogous. The reaction, catalyzed by immobilized lipase (B570770) from Candida antarctica (lipase CA), is typically carried out in bulk at elevated temperatures (e.g., 70 °C) and can yield polyesters with a weight average molecular weight (Mw) of up to 14,000 g/mol . A key advantage of this enzymatic approach is the preservation of the free mercapto groups, with no significant formation of disulfide or thioester linkages during the polymerization process.

Table 1: Enzymatic Synthesis of Poly(hexanediol-2-mercaptosuccinate)

Monomers Catalyst Temperature (°C) Reaction Time (h) Resulting Polymer Molecular Weight (Mw, g/mol )
Dimethyl DL-2-mercaptosuccinate, Hexane-1,6-diol Lipase CA 70 48 Poly(hexanediol-2-mercaptosuccinate) ~14,000

The synthesis of oligoesters containing thiol groups is a critical step in the development of bioabsorbable polymers for medical applications. A direct synthesis of such polyesters has been achieved through the polycondensation of mercaptosuccinic acid with ethylene (B1197577) glycol or oligo(ethylene glycol). This reaction can be catalyzed by concentrated hydrochloric acid at elevated temperatures (e.g., 120 °C), yielding polyesters with high molecular weights and narrow dispersity. These oligo(ethylene-2-mercaptosuccinate) polymers are of significant interest for creating bioabsorbable materials, where the ester linkages allow for hydrolytic degradation within a biological environment. The presence of the thiol group provides a site for further functionalization, which can be used to tailor the polymer's properties or to attach bioactive molecules.

Polymer Network Formation and Cross-linking Chemistry

The pendant mercapto groups on polymers derived from this compound are highly reactive and can participate in various chemical reactions to form cross-linked polymer networks. These networks can exhibit dynamic properties, making them suitable for applications such as self-healing materials and drug delivery systems.

Thiol-Disulfide Exchange and Reversible Redox Systems

One of the most important reactions involving thiol groups is their oxidation to form disulfide bonds (-S-S-). This reaction is reversible, and the disulfide bond can be cleaved back to two thiol groups under reducing conditions. This thiol-disulfide exchange is a dynamic covalent reaction that can be utilized to create reversible and stimulus-responsive polymer networks. For instance, polyesters with pendant mercapto groups, such as Poly(hexanediol-2-mercaptosuccinate), can be easily cross-linked by air oxidation of the thiols to disulfides in a suitable solvent like dimethyl sulfoxide, leading to gel formation. These cross-linked networks can be cleaved by a thiol-disulfide redox reaction, demonstrating the reversible nature of the system. This reversibility is a key feature for the development of "smart" materials that can respond to changes in their environment, such as pH or redox potential.

Functionalization of Existing Polymeric Structures

The thiol group of this compound provides a versatile handle for the post-polymerization modification of existing polymer backbones. This allows for the introduction of new functionalities and the tailoring of material properties for specific applications. Thiol-ene and thiol-Michael addition reactions are two prominent "click" chemistry approaches that utilize the reactivity of the thiol group for efficient and specific polymer functionalization.

In the thiol-ene reaction , a thiol adds across a carbon-carbon double bond (an "ene") in the presence of a radical initiator or UV light. This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying polymers with pendant vinyl groups. A polymer containing mercaptosuccinate moieties can be reacted with another polymer or a small molecule bearing an alkene group to form a stable thioether linkage.

The thiol-Michael addition is a conjugate addition reaction where a thiol nucleophile adds to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. This reaction is typically base-catalyzed and also proceeds with high efficiency and selectivity at room temperature. For example, a polymer with pendant mercaptosuccinate groups can be reacted with a polymer containing acrylate or methacrylate (B99206) units to form a graft copolymer. These functionalization strategies open up a wide range of possibilities for creating complex polymer architectures with tailored properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Mercaptosuccinic acid
Poly(hexanediol-2-mercaptosuccinate)
Hexane-1,6-diol
Dimethyl 2-mercaptosuccinate
Candida antarctica lipase (lipase CA)
Oligo(ethylene-2-mercaptosuccinate)
Ethylene glycol
Oligo(ethylene glycol)

Derivatization of Cellulose (B213188) to Thiolated Cellulose Derivatives

The modification of natural polymers to enhance their intrinsic properties for biomedical applications is a burgeoning field of research. Cellulose, a ubiquitous and biocompatible polysaccharide, has been a prime candidate for such modifications. The introduction of thiol groups, a process known as thiolation, onto the cellulose backbone can dramatically alter its characteristics, imparting mucoadhesive and permeation-enhancing properties. This has been effectively demonstrated through the use of 2-mercaptosuccinic acid, a related compound to this compound, to synthesize cellulose-mercaptosuccinate. acs.orgacs.orgnih.govnih.gov

The synthesis involves the reaction of cellulose with S-acetylmercaptosuccinic anhydride (B1165640), leading to a thiolated cellulose derivative. acs.orgnih.govnih.gov Spectroscopic analysis, including FTIR and 1H NMR, has confirmed the successful covalent attachment of the mercaptosuccinate moieties to the cellulose structure. acs.orgnih.gov The resulting anionic thiolated polymer exhibits a significant number of thiol groups, which are crucial for its enhanced functionality. acs.orgnih.govnih.gov

The primary motivation for the thiolation of cellulose is to develop effective excipients for oral drug delivery systems. acs.orgacs.orgnih.gov The thiol groups on the modified cellulose are capable of forming disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, which coat mucosal tissues. acs.org This interaction leads to a significant increase in the adhesion of the polymer to the mucosa, a property known as mucoadhesion.

Research has demonstrated a substantial enhancement in the mucoadhesive properties of thiolated cellulose. In one study, the mucoadhesion on porcine intestinal mucosa was enhanced by a factor of 9.6 due to thiolation. acs.orgnih.gov This prolonged residence time at the site of absorption is highly desirable for improving the efficacy of orally administered drugs.

Beyond mucoadhesion, these thiolated cellulose derivatives also act as permeation enhancers, facilitating the transport of drug molecules across the intestinal epithelium. acs.orgacs.orgnih.gov The mechanism is believed to involve the inhibition of protein tyrosine phosphatases, which play a role in the regulation of tight junctions between epithelial cells. acs.org By inhibiting these enzymes, the tight junctions can be transiently opened, allowing for increased paracellular drug transport. acs.org

The permeation-enhancing effects have been quantified in various studies. For instance, the apparent permeability of the model dye Lucifer yellow was improved by up to 2.2-fold in the presence of 0.5% cellulose-mercaptosuccinate on a Caco-2 cell monolayer. acs.orgnih.gov Furthermore, the permeation of the anticoagulant drug enoxaparin through rat intestinal mucosa was increased by 2.4-fold. acs.orgnih.govnih.gov

These in vitro and ex vivo findings have been corroborated by in vivo studies in rats, which showed a remarkable 12.5-fold increase in the oral bioavailability of enoxaparin when formulated with cellulose-mercaptosuccinate compared to an aqueous solution of the drug. acs.orgnih.govnih.gov This resulted in an oral bioavailability of 8.98%. acs.orgnih.govnih.gov

The following interactive data tables summarize the key findings from the evaluation of thiolated cellulose as a mucoadhesive and permeation-enhancing excipient.

Table 1: Mucoadhesive and Permeation-Enhancing Properties of Thiolated Cellulose

ParameterEnhancement FactorModel System
Mucoadhesion9.6-foldPorcine intestinal mucosa
Apparent Permeability (Lucifer yellow)Up to 2.2-foldCaco-2 cell monolayer
Enoxaparin Permeation2.4-foldRat intestinal mucosa
Oral Bioavailability (Enoxaparin)12.5-foldIn vivo (rats)

Table 2: Quantitative Data on Thiolated Cellulose Performance

MetricValue
Thiol group content215.5 ± 25 μmol/g
Disulfide bond content84 ± 16 μmol/g
Oral Bioavailability of Enoxaparin8.98%

Role as a Modifying Agent in Polymerization Processes

Stabilizers, on the other hand, are additives that prevent the degradation of polymers from various environmental factors such as heat, oxidation, and UV light. taylorandfrancis.comfiveable.mewikipedia.orglabinsights.nl They are essential for ensuring the processability and durability of polymeric materials. labinsights.nl

Despite the known utility of thiol-containing compounds in polymerization, a thorough review of the available scientific literature did not yield specific research detailing the use of this compound as either a chain transfer agent or a stabilizing agent in polymer synthesis. While its structural relative, mercaptosuccinic acid, has been noted for its role as a stabilizing agent for quantum dots, this application is distinct from the stabilization of bulk polymers during their synthesis. nih.gov Therefore, the specific effects and efficacy of this compound in these roles within polymerization processes remain an area that is not extensively documented in the reviewed sources.

Analytical and Spectroscopic Methodologies for Diethyl 2 Mercaptosuccinate Research

Chromatographic Techniques for Analysis and Identification

Chromatography is fundamental to separating Diethyl 2-mercaptosuccinate from reaction mixtures, impurities, or biological samples, with mass spectrometry providing definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it suitable for the analysis of this compound, often after a derivatization step to increase volatility and thermal stability. nih.gov In metabolite profiling, GC-MS can detect this compound in complex biological samples, providing insights into metabolic pathways. gcms.cz

The process involves injecting the sample into a gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column. The separation is based on the differential partitioning of analytes between the stationary phase and the mobile carrier gas. mdpi.com Upon exiting the column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process fragments the molecules into a unique and reproducible pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for this compound. By comparing this spectrum to spectral libraries, the compound can be unequivocally identified. nih.gov

Detailed Research Findings: The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight, along with several key fragment ions. The fragmentation pattern typically involves the cleavage of the ester groups and the carbon-sulfur bond. Common fragments include the loss of an ethoxy group (-OCH₂CH₃), a carboethoxy group (-COOCH₂CH₃), and the sulfhydryl group (-SH). The precise fragmentation pattern allows for differentiation from isomeric structures.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS Analysis

Mass-to-Charge Ratio (m/z)Proposed Fragment IonDescription
206[C₈H₁₄O₄S]⁺Molecular Ion (M⁺)
173[M - SH]⁺Loss of a sulfhydryl radical
161[M - OCH₂CH₃]⁺Loss of an ethoxy radical
133[M - COOCH₂CH₃]⁺Loss of a carboethoxy radical
101[HSCHCO]⁺Cleavage of the succinate (B1194679) backbone

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the de novo structural elucidation of this compound, providing detailed information about its molecular architecture, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. slideshare.netomicsonline.org Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework of this compound. The number of signals in the spectrum indicates the number of chemically non-equivalent nuclei, their chemical shifts reveal the electronic environment of the nuclei, signal integration gives the ratio of protons, and splitting patterns (multiplicity) expose the connectivity between neighboring atoms. core.ac.ukuomustansiriyah.edu.iq

Detailed Research Findings: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the two ethyl groups, the methine (CH) proton, and the methylene (B1212753) (CH₂) protons of the succinate backbone. The sulfhydryl proton may appear as a broad singlet. In the ¹³C NMR spectrum, separate signals will be observed for the carbonyl carbons of the ester groups, the methine and methylene carbons, and the carbons of the two ethyl groups. uomustansiriyah.edu.iq The purity of the compound can also be assessed, as impurities would introduce additional, extraneous peaks in the spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H-CH₂- (ethyl ester 1)~4.2Quartet (q)
¹H-CH₂- (ethyl ester 2)~4.1Quartet (q)
¹H-CH(SH)-~3.5Triplet (t)
¹H-CH₂- (succinate)~2.8Doublet (d)
¹H-SH~1.9Singlet (s, broad)
¹H-CH₃ (ethyl ester 1)~1.3Triplet (t)
¹H-CH₃ (ethyl ester 2)~1.2Triplet (t)
¹³CC=O (ester 1)~172-
¹³CC=O (ester 2)~171-
¹³C-CH₂-O- (ethyl ester 1)~62-
¹³C-CH₂-O- (ethyl ester 2)~61-
¹³C-CH(SH)-~40-
¹³C-CH₂- (succinate)~38-
¹³C-CH₃ (ethyl ester 1)~14.2-
¹³C-CH₃ (ethyl ester 2)~14.1-

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their chemical bonds. nih.gov An FTIR spectrum is a plot of this absorption, which provides a characteristic pattern of bands indicating the presence of specific functional groups.

Detailed Research Findings: The FTIR spectrum of this compound will exhibit characteristic absorption bands confirming its key structural features. A strong, sharp absorption band will be present for the carbonyl (C=O) stretching of the two ester groups. The sulfhydryl (S-H) group will show a weak, but distinct, absorption band. Additionally, bands corresponding to C-O stretching of the ester and C-H stretching of the alkyl portions of the molecule will be prominent. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity
2980-2850C-H (Alkyl)StretchMedium-Strong
2600-2550S-H (Thiol)StretchWeak
1750-1730C=O (Ester)StretchStrong
1250-1000C-O (Ester)StretchStrong

Advanced Material Characterization Techniques

For applications where this compound is used as a monomer or reactant, thermal analysis techniques are employed to characterize its transformations and the properties of the resulting materials.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. perkinelmer.com DSC is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and heats of reaction. mdpi.com

Detailed Research Findings: When this compound is used in polymerization, such as in thiol-ene curing reactions, DSC is invaluable for studying the curing kinetics. tainstruments.com A DSC thermogram of a reactive mixture containing this compound would show an exothermic peak representing the curing reaction. From this exotherm, critical kinetic parameters can be determined. These include the onset temperature of the cure, the peak exothermic temperature (indicating the maximum reaction rate), and the total enthalpy of the reaction (ΔH), which is proportional to the extent of conversion. tainstruments.comnih.gov This data is essential for optimizing curing conditions and understanding the final properties of the cured material.

Table 4: Representative Data from a DSC Analysis of a Thiol-Ene Curing Reaction Involving this compound

ParameterDescriptionTypical Value
Glass Transition (Tg) of Monomer MixTemperature at which the uncured mixture transitions from a glassy to a rubbery state.-50 °C
Curing Onset TemperatureTemperature at which the curing reaction begins to be detectable.65 °C
Curing Peak TemperatureTemperature at which the curing reaction rate is at its maximum.85 °C
Enthalpy of Curing (ΔH)Total heat released during the curing reaction, indicating the extent of reaction.250 J/g
Glass Transition (Tg) of Cured PolymerTemperature at which the fully cured polymer transitions from a glassy to a rubbery state.40 °C

Rheological Studies for Polymer Network Formation and Properties

Rheology, the study of the flow and deformation of matter, is a critical methodology for characterizing the formation and final properties of polymer networks derived from monomers like this compound. technologynetworks.com When this compound is used as a crosslinker or comonomer, typically in thiol-ene polymerization reactions, rheological analysis provides real-time insights into the liquid-to-solid transition known as gelation. nih.govdtu.dk

Dynamic mechanical analysis (DMA) or oscillatory rheometry is the primary tool used for these studies. tainstruments.commdpi.com In a typical experiment, the liquid precursor mixture is placed between the plates of a rheometer, and a small, oscillating sinusoidal strain or stress is applied. nih.gov The material's response is measured, yielding two key parameters: the Storage Modulus (G' or E') and the Loss Modulus (G'' or E''). tainstruments.comlibretexts.org

Storage Modulus (G' or E') : Represents the elastic (solid-like) component of the material. It is a measure of the energy stored and subsequently released per cycle of deformation. A higher storage modulus indicates a stiffer, more elastic material. tainstruments.comiupac.org

Loss Modulus (G'' or E'') : Represents the viscous (liquid-like) component. It measures the energy dissipated as heat per cycle and is related to the material's ability to flow. tainstruments.comiupac.org

During the formation of a polymer network, these moduli are monitored over time. Initially, in the liquid state, the loss modulus (G'') is greater than the storage modulus (G'), indicating that the material behaves more like a liquid. As the polymerization and crosslinking reactions proceed, the viscosity increases, and both moduli rise. The gel point is a critical transition defined as the moment when the storage modulus (G') becomes equal to and then surpasses the loss modulus (G''). researchgate.net This crossover signifies the formation of a continuous, sample-spanning polymer network and the transition from a viscous liquid to a viscoelastic solid. nih.gov

Table 1: Representative Rheological Data for Thiol-Ene Polymer Network Formation

This table illustrates the typical evolution of Storage Modulus (G') and Loss Modulus (G'') during the curing process of a thiol-ene polymer system. The gel point is observed at the time when G' crosses over G''.

Curing Time (seconds)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)State
0580Liquid
3025110Liquid
60150200Viscous Liquid
90450450Gel Point
1201200600Viscoelastic Solid
1803500750Cured Solid
2404800800Cured Solid
3005000810Cured Solid

Quantitative Assays for Thiol Content

Quantifying the concentration of the thiol (-SH) group in this compound is essential for stoichiometric calculations in polymerization reactions and for quality control.

One of the most common and reliable spectrophotometric methods for quantifying free thiol groups is Ellman's Test. interchim.frbmglabtech.com This colorimetric assay utilizes Ellman's reagent, 5,5′-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB. wikipedia.orgfishersci.com

The underlying principle of the assay is a thiol-disulfide exchange reaction. nih.gov The thiol group (R-SH) of this compound attacks the disulfide bond in DTNB. This reaction cleaves the disulfide bond and forms a mixed disulfide (R-S-TNB), releasing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻). bmglabtech.comwikipedia.org The TNB²⁻ anion exhibits a distinct and intense yellow color in solution at a neutral or slightly alkaline pH (typically pH 8.0). fishersci.comglpbio.com

The concentration of the yellow TNB²⁻ product is directly proportional to the concentration of the thiol groups in the sample. This concentration is quantified by measuring the absorbance of the solution at a wavelength of 412 nm using a spectrophotometer. wikipedia.orgbroadpharm.com The thiol concentration can then be calculated in two ways:

Using the Molar Extinction Coefficient : The concentration can be determined directly using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, c is the concentration, and ε is the molar extinction coefficient of TNB²⁻, which is widely accepted as 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0. wikipedia.orgfishersci.comnih.gov

Using a Standard Curve : For greater accuracy, a standard curve is often prepared using a compound with a known thiol concentration, such as Cysteine. fishersci.combroadpharm.com Solutions of known concentrations are reacted with DTNB, and their absorbance at 412 nm is measured. A calibration curve of absorbance versus concentration is plotted, and the concentration of the unknown sample (this compound) is determined by interpolation from this curve. broadpharm.com

Table 2: Example Standard Curve Data for Ellman's Test

This table shows example data that could be used to generate a standard curve for the quantification of a thiol using Ellman's Test with Cysteine as the standard.

Cysteine Concentration (mM)Absorbance at 412 nm (A.U.)
0.000.000
0.100.142
0.250.354
0.500.708
0.751.062
1.001.415

Computational and Theoretical Studies of Diethyl 2 Mercaptosuccinate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or enzyme. These methods are crucial in drug discovery and design for predicting binding affinities and understanding the molecular basis of inhibition.

Currently, there is a notable absence of specific molecular docking studies in the published literature that focus directly on the interactions between Diethyl 2-mercaptosuccinate and enzymes. However, the parent compound, 2-mercaptosuccinic acid (MSA), is known to interact with certain enzymes. For instance, MSA can act as an inhibitor for glutathione (B108866) peroxidase. nih.gov This inhibitory action suggests a potential for interaction with the enzyme's active site.

To provide a theoretical perspective on how this compound might interact with an enzyme active site, a hypothetical docking scenario can be considered. The binding affinity and interaction modes would be influenced by the compound's physicochemical properties. The following table outlines key molecular properties of this compound that would be relevant in such a simulation.

Table 1: Molecular Properties of this compound Relevant for Docking Simulations

Property Value Source
Molecular Weight 206.26 g/mol nih.gov
XLogP3 1 lookchem.com
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 5 lookchem.com

Note: This data is based on the general properties of the molecule and does not represent the output of a specific docking study.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are instrumental in exploring reaction mechanisms and the nature of chemical bonding.

The study revealed that the sulfur atom in MSA plays a crucial role in the adsorption process onto a gold surface. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were analyzed to predict the reactivity and adsorption behavior.

Table 2: Frontier Molecular Orbital Energies of Mercaptosuccinic Acid (MSA)

Molecule EHOMO (eV) ELUMO (eV)

This data is derived from a DFT study on mercaptosuccinic acid.

The high energy of the HOMO of MSA indicates a strong electron-donating capability, facilitating its adsorption onto the metal surface. The analysis of the electron cloud distribution showed a significant contribution from the sulfur atom to the HOMO, identifying it as the primary site for interaction with the gold surface. The study also suggested that a smaller energy gap (ΔE) between HOMO and LUMO correlates with stronger adsorption on a metal surface. For this compound, it can be inferred that the thiol group would similarly dominate its adsorption behavior on metallic surfaces.

Specific DFT studies elucidating the reaction mechanisms and regioselectivity of this compound are not extensively documented. However, computational studies on related molecules can provide a framework for understanding its potential reactivity. The synthesis of this compound can be achieved through the reaction of diethyl fumarate (B1241708) with a sulfur nucleophile. chemsrc.com DFT calculations could, in principle, be used to model this reaction to determine the transition state energies and predict the most favorable reaction pathway.

Furthermore, the regioselectivity of reactions involving this compound, for instance, reactions at the sulfur atom versus other positions, could be explored using DFT. By calculating the energies of possible intermediates and transition states, the most likely product can be predicted. For example, in a reaction involving an electrophile, DFT could help determine whether the attack is more likely to occur at the sulfur atom or one of the oxygen atoms of the ester groups by analyzing the calculated charge distributions and frontier molecular orbital densities.

Emerging Research Directions and Future Perspectives on Diethyl 2 Mercaptosuccinate

Novel Biocatalytic Syntheses and Derivatizations

The pursuit of greener and more sustainable chemical processes has spurred research into biocatalytic methods for the synthesis and modification of specialty chemicals like Diethyl 2-mercaptosuccinate. Enzymatic catalysis offers high selectivity and operation under mild conditions, presenting a significant advantage over conventional chemical synthesis.

A notable advancement in this area is the direct lipase-catalyzed polycondensation of dimethyl 2-mercaptosuccinate with diols, such as hexane-1,6-diol, to produce aliphatic polyesters with pendant mercapto groups. nih.govacs.org Research has demonstrated that immobilized lipase (B570770) from Candida antarctica (lipase CA) can effectively catalyze this reaction in bulk at 70°C, yielding polyesters with molecular weights around 14,000 g/mol without the formation of undesirable disulfide or thioester linkages. nih.gov This enzymatic approach allows for the control of the free mercapto group content in the resulting polyester (B1180765) through copolymerization with other monomers. nih.gov The direct enzymatic synthesis of a polyester using a mercaptosuccinate derivative highlights a significant step towards novel derivatizations.

Future research is anticipated to focus on expanding the range of enzymes capable of utilizing this compound and its derivatives as substrates. The adenylation (A-) domain of carboxylic acid reductase (CAR) from Segniliparus rugosus has been identified as a broad-spectrum acyl-S-CoA synthetase, capable of generating thioesters from a wide variety of carboxylic acids and simple thiols. researchgate.netchemrxiv.org This opens up possibilities for using such enzymes to produce a diverse array of this compound-based thioesters, which are valuable intermediates in organic synthesis. researchgate.netchemrxiv.org The development of in-situ thiol recycling systems in these biocatalytic processes would further enhance their efficiency and cost-effectiveness. researchgate.netchemrxiv.org

Table 1: Biocatalytic Synthesis Involving Mercaptosuccinate Derivatives

Enzyme Substrates Product Key Findings
Immobilized lipase from Candida antarctica (lipase CA) Dimethyl 2-mercaptosuccinate, Hexane-1,6-diol Aliphatic polyester with pendant mercapto groups Successful synthesis of polyester with controlled mercapto group content; no disulfide or thioester byproducts. nih.govacs.org

Advanced Material Development with Tunable Properties

The unique chemical structure of this compound, featuring a reactive thiol group and ester functionalities, makes it a promising building block for the development of advanced materials with tunable properties. The incorporation of sulfur-containing moieties into polymers can impart a range of desirable characteristics, including thermal resistance, degradability, and a high refractive index. ed.ac.uked.ac.uk

The enzymatic synthesis of polyesters from mercaptosuccinate derivatives, as mentioned previously, is a key avenue for creating new materials. nih.govacs.org The resulting polyesters with pendant mercapto groups are readily cross-linked through air oxidation of the thiols to form disulfide bonds, leading to the formation of gels. nih.gov This cross-linking capability allows for the tuning of the material's mechanical properties. The development of polythioesters, where a sulfur atom replaces an oxygen atom in the polymer backbone, is another area of active research. ed.ac.uked.ac.uk These materials exhibit enhanced thermal, optical, and mechanical properties compared to their polyester counterparts. nih.gov

Future research will likely explore the synthesis of a wider range of polythioesters and other sulfur-containing polymers derived from this compound. The goal is to create materials with precisely controlled properties for specific applications. For instance, the development of new polythioethers, which are thiol-terminated liquid polymers, could lead to advanced adhesives, sealants, and coatings with excellent chemical resistivity and flexibility. adhesivesmag.com The ability to tune the material properties by altering the polymer backbone and the density of thiol groups will be a key focus.

Table 2: Properties of Advanced Materials Derived from Thiol-Containing Monomers

Material Type Monomer(s) Key Properties Potential Applications
Polyester with pendant mercapto groups Dimethyl 2-mercaptosuccinate, Hexane-1,6-diol Cross-linkable via disulfide bond formation, tunable mechanical properties. nih.gov Gels, specialty polymers.
Polythioesters Thiolactones Thermal resistance, degradability, high refractive index. ed.ac.uked.ac.uk Sustainable and recyclable materials, alternatives to conventional polyesters. ed.ac.uked.ac.uk

In-depth Mechanistic Understanding of Biological Transformations

Understanding the biological fate of this compound is crucial for assessing its environmental impact and potential for bioremediation. Research into the microbial degradation of its parent compound, mercaptosuccinic acid (MS), provides valuable insights into the potential metabolic pathways.

Studies have shown that bacteria such as Variovorax paradoxus can utilize mercaptosuccinate as a sole carbon source. nih.gov The proposed degradation pathway involves the conversion of mercaptosuccinate to sulfinosuccinate by a putative mercaptosuccinate dioxygenase. researchgate.net This intermediate is then likely cleaved to succinate (B1194679) and sulfite (B76179). The succinate can enter the central metabolism of the microorganism, while the sulfite is detoxified, potentially by a molybdopterin oxidoreductase. researchgate.net The phototrophic bacterium Rhodopseudomonas sp. has been shown to transform MS to fumarate (B1241708) with the release of sulfide (B99878). nih.gov

Future research will need to focus on the specific enzymatic and microbial processes involved in the degradation of this compound. It is known that mercaptocarboxylic acids and their esters are generally biodegradable to a significant extent. nih.govresearchgate.net The initial step in the biodegradation of the diethyl ester would likely be hydrolysis of the ester linkages to yield mercaptosuccinic acid and ethanol (B145695), which are then further metabolized. Investigations into the specific hydrolases and oxidoreductases involved in this process will be critical. Understanding the genetic regulation of these degradation pathways will also be important for developing engineered microorganisms for enhanced bioremediation.

Applications in Environmental Remediation and Bioremediation Technologies

The presence of the thiol group in this compound suggests its potential application in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. Thiol-containing compounds are known to be effective chelating agents for heavy metals. nih.govmdpi.com

Research has demonstrated that thiol-containing peptides and other molecules can form stable complexes with heavy metal ions, facilitating their removal from the environment. nih.govresearchgate.net The application of mercapto-modified montmorillonites has shown high efficiency in immobilizing mercury in contaminated paddy soil. researchgate.net This is achieved through the complexation of the heavy metal by the thiol groups. researchgate.net

Future research will likely focus on developing and optimizing bioremediation strategies that utilize this compound or microorganisms capable of producing similar thiol-containing compounds. This could involve the use of bioaugmentation, where specific microbial strains with high degradation and metal-binding capacities are introduced into contaminated sites. Another approach is biostimulation, which involves the addition of nutrients to stimulate the growth and activity of indigenous microorganisms capable of degrading the compound and sequestering heavy metals. The development of phytoremediation techniques using plants that can accumulate heavy metals with the help of thiol-containing compounds is another promising area of investigation. researchgate.net

Integration into Stimuli-Responsive and Smart Material Systems

The thiol group of this compound is a key functional group for its integration into stimuli-responsive or "smart" material systems. The reversible nature of the thiol-disulfide redox reaction provides a mechanism for creating materials that can change their properties in response to specific stimuli. nih.gov

Polymers containing thiol and/or disulfide linkages can exhibit responsiveness to changes in pH, redox state, light, heat, and mechanical force. nih.gov For example, hydrogels cross-linked with disulfide bonds can be designed to degrade and release an encapsulated drug in the reducing environment of the intracellular space. nih.gov The thiol-ene reaction, which involves the reaction of a thiol with a carbon-carbon double bond, is another versatile tool for creating cross-linked polymer networks with tunable properties.

Future research in this area will focus on the synthesis and characterization of novel polymers derived from this compound for use in smart material systems. This could include the development of dual-responsive materials that react to multiple stimuli, such as both pH and temperature, for more precise control over their behavior. mdpi.com The integration of this compound into polymer networks for applications in drug delivery, tissue engineering, and sensors is a promising direction. jsta.cl For instance, the development of ROS-responsive materials using polymers like polypropylene (B1209903) sulfide could be explored for targeted drug delivery to sites with high oxidative stress. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Dimethyl 2-mercaptosuccinate
Hexane-1,6-diol
Mercaptosuccinic acid
Sulfinosuccinate
Succinate
Sulfite
Fumarate
Ethanol
Montmorillonite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.